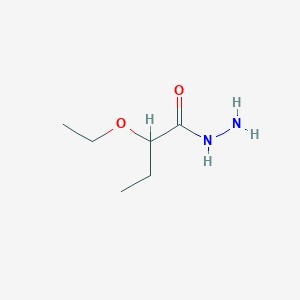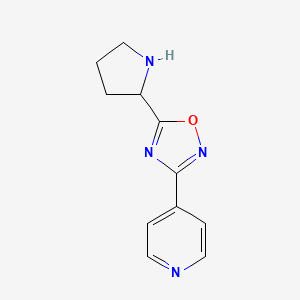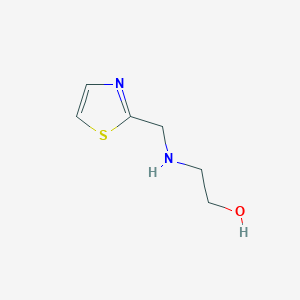![molecular formula C6H9N3O3S B3302240 Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate CAS No. 915923-24-9](/img/structure/B3302240.png)
Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate
Vue d'ensemble
Description
Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate typically involves the reaction of a thioester with an aminomethyl-substituted oxadiazole. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol.
Aminomethylation: The oxadiazole-2-thiol is then reacted with formaldehyde and a primary amine to introduce the aminomethyl group.
Esterification: Finally, the thiol group is esterified with methyl iodide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the aminomethylation and esterification steps, as well as advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism by which Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl {[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]thio}acetate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Ethyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate is unique due to the presence of both an oxadiazole ring and a thioester group, which can impart specific chemical and biological properties
Propriétés
IUPAC Name |
methyl 2-[[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-11-5(10)3-13-6-9-8-4(2-7)12-6/h2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWOZIFYCDLFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine](/img/structure/B3302204.png)

![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B3302227.png)





